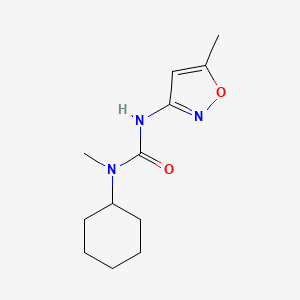
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide, also known as DANA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is a derivative of pyrazole and naphthalene, which makes it a unique and promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide is not fully understood, but it is believed to interact with metal ions and other biomolecules in cells, leading to various physiological effects. In particular, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit cell proliferation, and regulate the expression of certain genes. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been shown to have antioxidant properties, which may make it useful for preventing oxidative stress and related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide in lab experiments is its high sensitivity and specificity for detecting metal ions in biological samples. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.
Future Directions
There are many potential future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide. One area of interest is the development of new synthetic methods for producing 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide and related compounds. Additionally, further investigation into the mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide and its potential applications in medicine and biochemistry is warranted. Finally, the development of new methods for detecting and quantifying 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide in biological samples may also be of interest.
Synthesis Methods
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide involves the reaction between 3,5-dimethylpyrazole and naphthalene-1-acetic acid, which results in the formation of the final product. This reaction is typically carried out in the presence of a catalyst such as triethylamine, and the yield of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been extensively studied for its potential applications in various scientific fields. In particular, it has been investigated for its role as a fluorescent probe for detecting metal ions such as copper and zinc in biological samples. Additionally, 2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide has been explored for its potential as a therapeutic agent for treating cancer and other diseases.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-10-13(2)20(19-12)11-17(21)18-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOAAWPNKYELTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B7455790.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)

![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)

![2-Methyl-3-[[4-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B7455823.png)
![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![3-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7455841.png)


![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)